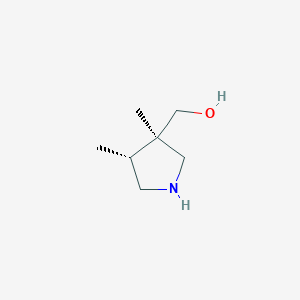
((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with two methyl groups at the 3rd and 4th positions and a hydroxymethyl group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol typically involves the reduction of a suitable precursor. One common method is the reduction of (S)-1-benzyl-3,4-dihydroxy-2,5-pyrrolidinedione using sodium borohydride in the presence of iodine. The reaction proceeds through the formation of a borane intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: For industrial-scale production, the same reduction method can be employed with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol can undergo oxidation to form the corresponding ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be further reduced to form various derivatives, such as amines or other alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as tosyl chloride or thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a valuable scaffold for drug discovery.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism by which ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol exerts its effects depends on its specific application. In drug design, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the structure of the final drug molecule derived from this compound.
Vergleich Mit ähnlichen Verbindungen
- (3R,4R)-1-Benzyl-3,4-pyrrolidinediol
- (3R,4R)-4-Ethylpyrrolidin-3-yl)methanol
- (3R,4R)-4-Cyclopropylpyrrolidin-3-yl)methanol
Uniqueness: ((3R,4R)-3,4-Dimethylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct stereochemical properties. This makes it particularly useful in the synthesis of chiral molecules where precise control over stereochemistry is required.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-3-8-4-7(6,2)5-9/h6,8-9H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
ROIPNKDBVGGBFD-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@H]1CNC[C@]1(C)CO |
Kanonische SMILES |
CC1CNCC1(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


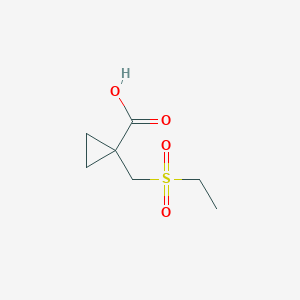

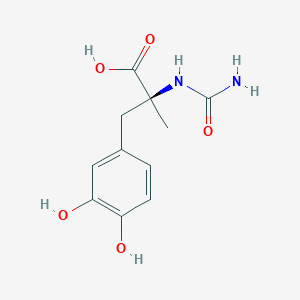
![7-(tert-Butyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13339689.png)
![3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13339700.png)
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1,3-dicarboxylic acid](/img/structure/B13339709.png)
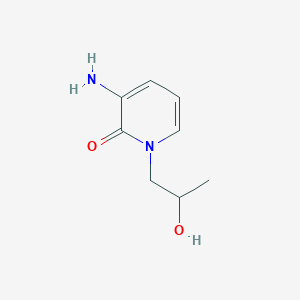
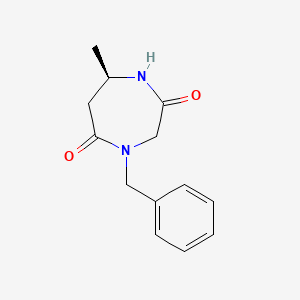


![Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13339737.png)
![cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid](/img/structure/B13339743.png)
![2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol](/img/structure/B13339745.png)

